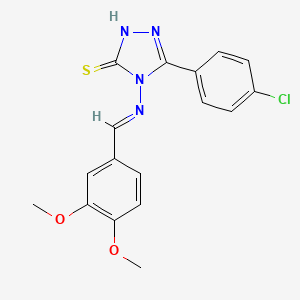![molecular formula C25H21Cl2N5O3S B11995910 N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995910.png)
N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(E)-(2,4-dichlorophényl)méthylidène]-2-{[5-(3,4-diméthoxyphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide est un composé organique complexe présentant des applications potentielles dans divers domaines scientifiques. Ce composé se caractérise par sa structure unique, qui comprend un cycle triazole, un groupe dichlorophényl et un groupe diméthoxyphényl. Ces caractéristiques structurales contribuent à sa réactivité chimique et à son activité biologique potentielle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N'-[(E)-(2,4-dichlorophényl)méthylidène]-2-{[5-(3,4-diméthoxyphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide implique généralement la condensation de la 2,4-dichlorobenzaldéhyde avec la 2-{[5-(3,4-diméthoxyphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide en milieu acide ou basique. La réaction est généralement réalisée dans un solvant approprié tel que l'éthanol ou le méthanol, et le produit est purifié par recristallisation ou chromatographie.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement de la synthèse. En outre, les méthodes industrielles peuvent inclure l'optimisation des conditions de réaction, telles que la température, la pression et la concentration du catalyseur, afin d'obtenir une pureté et un rendement plus élevés.
Analyse Des Réactions Chimiques
Types de réactions
N'-[(E)-(2,4-dichlorophényl)méthylidène]-2-{[5-(3,4-diméthoxyphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe dichlorophényl peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants en milieu acide ou basique.
Réduction : Borohydrure de sodium, hydrure de lithium aluminium et autres agents réducteurs dans des solvants tels que l'éthanol ou le tétrahydrofurane.
Substitution : Nucléophiles tels que les amines, les thiols ou les halogénures en présence d'un catalyseur approprié ou sous conditions thermiques.
Principaux produits formés
Oxydation : Formation d'oxydes ou de dérivés hydroxylés correspondants.
Réduction : Formation de dérivés réduits avec addition d'hydrogène.
Substitution : Formation de dérivés substitués avec de nouveaux groupes fonctionnels remplaçant le groupe dichlorophényl.
Applications De Recherche Scientifique
N'-[(E)-(2,4-dichlorophényl)méthylidène]-2-{[5-(3,4-diméthoxyphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide a plusieurs applications en recherche scientifique, notamment :
Chimie : Utilisé comme réactif en synthèse organique et comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes, antifongiques et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments ciblant des voies biologiques spécifiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques, notamment la catalyse et la synthèse des polymères.
Mécanisme d'action
Le mécanisme d'action de N'-[(E)-(2,4-dichlorophényl)méthylidène]-2-{[5-(3,4-diméthoxyphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, inhibant leur activité ou modulant leur fonction. Le cycle triazole et le groupe dichlorophényl sont des caractéristiques structurales clés qui contribuent à son affinité de liaison et à sa spécificité. Les cibles moléculaires et les voies exactes impliquées peuvent varier en fonction de l'application spécifique et du contexte biologique.
Mécanisme D'action
The mechanism of action of N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and dichlorophenyl group are key structural features that contribute to its binding affinity and specificity. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Composés similaires
- N'-[(E)-(3,4-dichlorophényl)méthylidène]-2-{[5-(3,4-diméthoxyphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide
- N'-[(E)-(2,3-dichlorophényl)méthylidène]-2-{[5-(3,4-diméthoxyphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide
- N'-[(E)-(2,6-dichlorophényl)méthylidène]-2-{[5-(3,4-diméthoxyphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide
Unicité
N'-[(E)-(2,4-dichlorophényl)méthylidène]-2-{[5-(3,4-diméthoxyphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide est unique en raison de sa combinaison spécifique de caractéristiques structurales, notamment le groupe 2,4-dichlorophényl et le cycle triazole. Ces caractéristiques contribuent à sa réactivité chimique distincte et à son activité biologique potentielle, le différenciant des composés similaires présentant des schémas de substitution différents.
Propriétés
Formule moléculaire |
C25H21Cl2N5O3S |
|---|---|
Poids moléculaire |
542.4 g/mol |
Nom IUPAC |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H21Cl2N5O3S/c1-34-21-11-9-16(12-22(21)35-2)24-30-31-25(32(24)19-6-4-3-5-7-19)36-15-23(33)29-28-14-17-8-10-18(26)13-20(17)27/h3-14H,15H2,1-2H3,(H,29,33)/b28-14+ |
Clé InChI |
QEDWKIBKSPSVPZ-CCVNUDIWSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=C(C=C4)Cl)Cl)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=C(C=C4)Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (2E)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11995842.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11995846.png)

![9-Chloro-2-(4-methylphenyl)-5-(2-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11995855.png)
![{(E)-2-(methylsulfanyl)-1-[(phenylcarbonyl)amino]ethenyl}(triphenyl)phosphonium](/img/structure/B11995857.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11995858.png)

![2-{[5-[2-(9H-carbazol-9-yl)ethyl]-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11995895.png)
![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995898.png)
![5-(4-chlorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11995917.png)



![N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitroanilino)carbothioyl]amino}ethyl)butanamide](/img/structure/B11995934.png)
